3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
The compound 3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 2-fluorophenylmethylsulfanyl group and at position 6 with a pyridine moiety. The sulfanyl linkage at position 3 and the pyridine at position 6 are critical for modulating interactions with biological targets, such as protein-binding pockets or enzymatic active sites.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-6-2-1-4-13(14)11-24-17-21-20-16-8-7-15(22-23(16)17)12-5-3-9-19-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVALTSERYMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole and pyridazine precursors. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
*Calculated based on molecular formula.
Key Observations:
The pyridin-3-ylmethylsulfanyl substituent in the furan-containing analogue introduces a basic nitrogen, which may alter solubility and hydrogen-bonding interactions.
Biological Target Selectivity :
- BRD4 inhibitors like 6-Fluoro-2-[3-(2-fluorophenyl)-triazolo...indole lack the sulfanyl linkage but retain a fluorophenyl group, suggesting that direct aryl substitution (vs. sulfanyl-linked groups) may influence binding kinetics.
- Vébreltinib demonstrates how complex substituents (e.g., indazole-difluoromethyl) can shift activity toward kinase inhibition rather than bromodomain targeting.
Pharmacological and Binding Properties
- BRD4 Inhibition : The presence of a pyridine at position 6 and fluorophenyl groups correlates with bromodomain binding, as seen in crystal structures of related triazolo-pyridazines .
- Allosteric Modulation : Pyridine-containing triazolo-pyridazines (e.g., the target compound) are reported to displace TNS from PEF(S), indicating allosteric site engagement .
- Thermodynamic Stability : Sulfanyl-linked substituents may confer greater metabolic stability compared to ester or amide linkages in other derivatives .
Biological Activity
The compound 3-(3-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridazine moiety and a pyridine structure. The presence of a fluorophenyl group and a sulfanyl linkage enhances its reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN5S |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various strains of bacteria and fungi. The specific compound may also display similar properties due to its structural resemblance to known antimicrobial agents.
Antitubercular Activity
A recent study highlighted the potential of triazole derivatives in combating Mycobacterium tuberculosis. While specific data on this compound is limited, related compounds have demonstrated IC50 values ranging from 1.35 to 4.00 μM against this pathogen, suggesting that modifications in the triazole structure could enhance activity against tuberculosis .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, triazole compounds are known to inhibit certain enzymes critical for microbial survival or proliferation. The sulfanyl group may also play a role in enhancing binding affinity to these targets.
Study on Antitubercular Agents
In a study investigating novel antitubercular agents, several triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that modifications at the triazole position significantly influenced biological activity. Compounds with similar scaffolds showed promising results with low cytotoxicity against human cells .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in metabolic pathways crucial for bacterial survival .
Q & A
Basic: What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine intermediates with pyridazine derivatives under acidic conditions (e.g., P₂O₅ as a dehydrating agent) .
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution using 2-fluorobenzyl thiol or its derivatives .
- Step 3 : Functionalization of the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group attachment) .
Methodological Tip : Monitor reaction progress using TLC with UV visualization and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity and reduce byproducts .
- Solvent Systems : Replace traditional solvents (e.g., DMF) with ethanol or water in cyclization steps to align with green chemistry principles, as demonstrated for analogous triazolopyridines .
- Temperature Control : Lower reaction temperatures (0–5°C) during sulfanyl group introduction to minimize disulfide formation .
- Flow Chemistry : Implement continuous flow reactors for high-throughput synthesis, reducing batch-to-batch variability .
Basic: What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns for fluorophenyl groups) .
- X-Ray Crystallography : Resolve 3D conformation and assess non-covalent interactions (e.g., π-π stacking in the triazolo-pyridazine core) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect isotopic patterns (e.g., chlorine/fluorine signatures) .
Advanced: How can contradictions in reported bioactivity data be resolved?
- Substituent Effects : Compare activity trends across analogs (e.g., 2-fluorophenyl vs. 3-chlorophenyl derivatives) to identify structure-activity relationships (SAR) .
- Assay Conditions : Standardize protocols for microbial inhibition (e.g., MIC values) by controlling inoculum size and incubation time .
- Target Selectivity : Use competitive binding assays to differentiate between off-target effects (e.g., kinase vs. bromodomain inhibition in BRD4 studies) .
Basic: What preliminary biological assays are recommended for screening?
- Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorometric assays for COX-1/COX-2 to evaluate anti-inflammatory potential .
Advanced: How can computational modeling guide target identification?
- Molecular Docking : Use AutoDock Vina to predict binding modes with BRD4 bromodomains (PDB: 4P6E) and prioritize analogs with higher docking scores .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bonding with His437 in BRD4) .
- ADMET Prediction : Employ SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
Basic: What safety precautions are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdown .
Advanced: How can functional group modifications enhance pharmacokinetics?
- Sulfonyl Replacement : Substitute the sulfanyl group with sulfonamide to improve metabolic stability .
- Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance target affinity .
- Prodrug Design : Conjugate with ester moieties to increase oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
